Parp/ezh2-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Parp/ezh2-IN-1 is a compound that combines the inhibitory effects of Poly (ADP-ribose) polymerase (PARP) and Enhancer of Zeste Homolog 2 (EZH2). This compound is particularly significant in cancer research due to its potential to overcome resistance to PARP inhibitors in tumors with BRCA1/2 mutations or homologous recombination repair defects .
Métodos De Preparación
The synthesis of Parp/ezh2-IN-1 involves the combination of PARP inhibitors and EZH2 inhibitors using PROTAC (Proteolysis Targeting Chimeras) techniques . The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Parp/ezh2-IN-1 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups within the compound.
Substitution Reactions: Common reagents used in these reactions include halogens and nucleophiles.
Major Products: The primary products formed from these reactions are modified versions of the original compound, which may have enhanced or reduced inhibitory effects.
Aplicaciones Científicas De Investigación
Parp/ezh2-IN-1 has a wide range of applications in scientific research:
Chemistry: Used to study the interactions between PARP and EZH2 inhibitors.
Biology: Helps in understanding the role of PARP and EZH2 in DNA damage repair and epigenetic regulation.
Industry: Could be used in the development of new cancer therapies and diagnostic tools.
Mecanismo De Acción
Parp/ezh2-IN-1 exerts its effects by inhibiting both PARP and EZH2. PARP inhibitors block the repair of single-strand DNA breaks, leading to the accumulation of double-strand breaks, which are lethal to cancer cells with defective homologous recombination repair . EZH2 inhibitors, on the other hand, downregulate the degree of T-cell infiltration in the tumor microenvironment, enhancing the efficacy of PARP inhibitors . The molecular targets involved include PARP1, PARP2, and EZH2, which play crucial roles in DNA repair and epigenetic regulation .
Comparación Con Compuestos Similares
Parp/ezh2-IN-1 is unique due to its dual inhibitory effects on both PARP and EZH2. Similar compounds include:
Tazemetostat: An EZH2 inhibitor approved for the treatment of epithelioid sarcoma.
GSK126: Another EZH2 inhibitor with moderate antitumor activity.
CPI-1205: An EZH2 inhibitor used in clinical trials for various cancers.
This compound stands out due to its potential to overcome resistance to PARP inhibitors, making it a promising candidate for combination cancer therapies .
Propiedades
Fórmula molecular |
C43H41FN8O5 |
---|---|
Peso molecular |
768.8 g/mol |
Nombre IUPAC |
3-acetamido-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-5-[6-[4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]pyridin-3-yl]-2-methylbenzamide |
InChI |
InChI=1S/C43H41FN8O5/c1-24-17-25(2)47-41(55)35(24)23-46-40(54)33-20-30(21-37(26(33)3)48-27(4)53)29-10-12-39(45-22-29)51-13-15-52(16-14-51)43(57)34-18-28(9-11-36(34)44)19-38-31-7-5-6-8-32(31)42(56)50-49-38/h5-12,17-18,20-22H,13-16,19,23H2,1-4H3,(H,46,54)(H,47,55)(H,48,53)(H,50,56) |
Clave InChI |
VKTSBOIQJNMQAL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(C(=CC(=C2)C3=CN=C(C=C3)N4CCN(CC4)C(=O)C5=C(C=CC(=C5)CC6=NNC(=O)C7=CC=CC=C76)F)NC(=O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.